5-Methyl-2-(1-methylethyl)cyclohexanethione
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Overview
Description
5-Methyl-2-(1-methylethyl)cyclohexanethione is an organic compound with the molecular formula C10H18S It is a thioketone, characterized by the presence of a sulfur atom double-bonded to a carbon atom within a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylethyl)cyclohexanethione typically involves the thiolation of the corresponding ketone, 5-Methyl-2-(1-methylethyl)cyclohexanone. This reaction can be carried out using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. specific industrial methods may vary depending on the manufacturer and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1-methylethyl)cyclohexanethione undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioketone group can yield the corresponding alcohol or thiol, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
5-Methyl-2-(1-methylethyl)cyclohexanethione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-methylethyl)cyclohexanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The thioketone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: An alcohol derivative with similar structural features but different chemical properties.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: A ketone derivative that serves as a precursor for the synthesis of 5-Methyl-2-(1-methylethyl)cyclohexanethione.
Menthol: A naturally occurring compound with a similar cyclohexane ring structure but different functional groups.
Uniqueness
This compound is unique due to its thioketone functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
93762-25-5 |
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Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3 |
InChI Key |
MUUULGAGZBWUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=S)C1)C(C)C |
Origin of Product |
United States |
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